4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole
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Overview
Description
4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of a catalyst.
Introduction of the thiophene-2-sulfonyl group: This step might involve sulfonylation reactions using thiophene-2-sulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(4-methoxyphenyl)-2-(phenylsulfonyl)-1H-imidazole
- 4,5-Bis(4-methoxyphenyl)-2-(methylsulfonyl)-1H-imidazole
Uniqueness
4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole is unique due to the presence of the thiophene-2-sulfonyl group, which can impart distinct chemical and biological properties compared to other sulfonyl derivatives.
Properties
CAS No. |
81527-42-6 |
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Molecular Formula |
C21H18N2O4S2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-thiophen-2-ylsulfonyl-1H-imidazole |
InChI |
InChI=1S/C21H18N2O4S2/c1-26-16-9-5-14(6-10-16)19-20(15-7-11-17(27-2)12-8-15)23-21(22-19)29(24,25)18-4-3-13-28-18/h3-13H,1-2H3,(H,22,23) |
InChI Key |
KLVIRYYDUHDKJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)S(=O)(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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